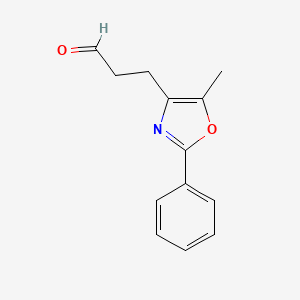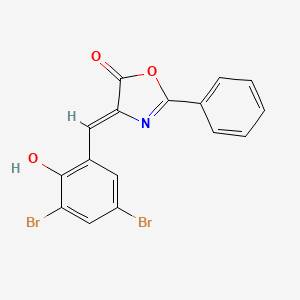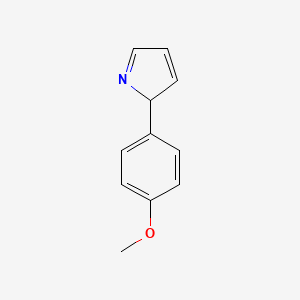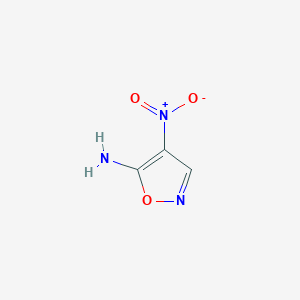
4-Nitroisoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroisoxazol-5-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which are then cyclized to form the isoxazole ring . Another approach involves the use of nitrile oxides and alkenes in a [3+2] cycloaddition reaction to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitroisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 4-aminoisoxazol-5-amine.
Substitution: Various substituted isoxazole derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitroisoxazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Nitroisoxazol-5-amine involves its interaction with various molecular targets. For example, in antimicrobial applications, the compound can generate free radicals that damage microbial cells . In anti-inflammatory applications, it may inhibit specific enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-4-nitroisoxazol-5-amine
- 5-Nitroisoxazole
- 4-Aminoisoxazol-5-amine
Comparison
4-Nitroisoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Methyl-4-nitroisoxazol-5-amine, it lacks the methyl group, which can influence its reactivity and biological activity . Compared to 5-Nitroisoxazole, the presence of the amino group at the 5-position provides additional sites for chemical modification and potential biological interactions .
Eigenschaften
Molekularformel |
C3H3N3O3 |
|---|---|
Molekulargewicht |
129.07 g/mol |
IUPAC-Name |
4-nitro-1,2-oxazol-5-amine |
InChI |
InChI=1S/C3H3N3O3/c4-3-2(6(7)8)1-5-9-3/h1H,4H2 |
InChI-Schlüssel |
DMGQZHDKTRWLID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NOC(=C1[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


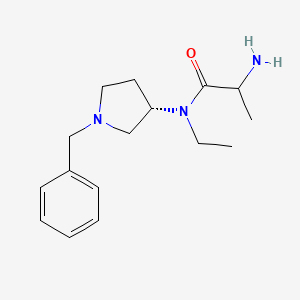

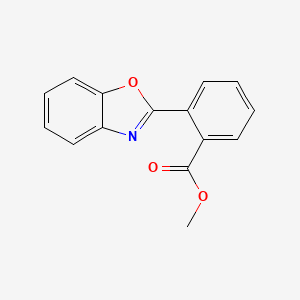
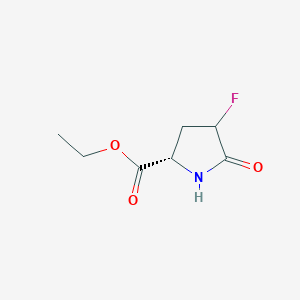
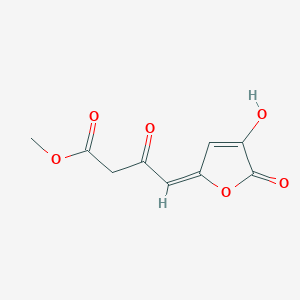
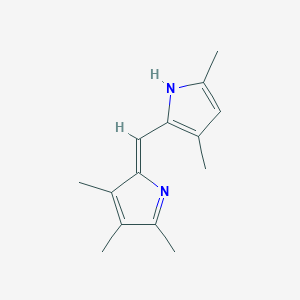
gold](/img/structure/B12871767.png)
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
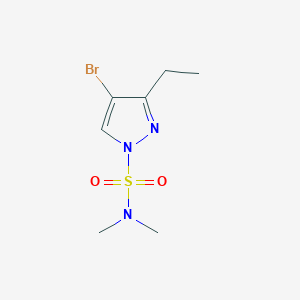
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
